molecular formula C12H22N2O2 B13957575 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13957575
M. Wt: 226.32 g/mol
InChI Key: ALMKLBIYSDLZAQ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2-azaspiro[45]decane-8-carboxylic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine to form the spirocyclic structure. For instance, the synthesis might start with a cyclization reaction involving a ketone and an amine under acidic or basic conditions to form the spiro compound. Subsequent steps may include functional group modifications to introduce the carboxylic acid and aminoethyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2-(2-aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C12H22N2O2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9,13H2,(H,15,16)

InChI Key

ALMKLBIYSDLZAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCN(C2)CCN

Origin of Product

United States

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